Chroman-6-sulfonyl chloride

Overview

Description

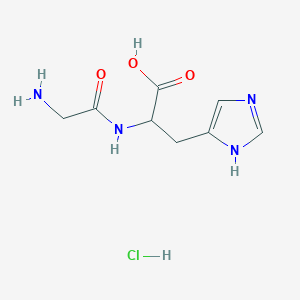

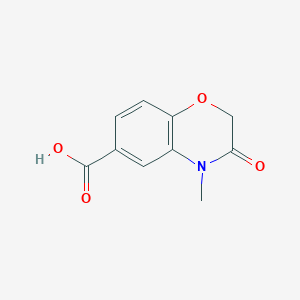

Chroman-6-sulfonyl chloride is a chemical compound . It is used in the field of chemistry, particularly in peptide synthesis .

Synthesis Analysis

Chroman-6-sulfonyl chloride is used as a reagent to introduce the acid labile arginine side-chain protection Pmc . It is also involved in the synthesis of functionalized chroman-2-ones and chromanes through an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation .Molecular Structure Analysis

The molecular formula of Chroman-6-sulfonyl chloride is C18H18Cl2O6S2 .Chemical Reactions Analysis

Chroman-6-sulfonyl chloride is involved in various chemical reactions. For instance, it is used in the cleavage and deprotection steps of peptide synthesis . It is also used in the synthesis of chromane derivatives via a domino reaction .Physical And Chemical Properties Analysis

Chroman-6-sulfonyl chloride is a powder with a melting point of 77-82 °C . Its molecular weight is 302.82 .Scientific Research Applications

1. Peptide Synthesis

- Application Summary : Chroman-6-sulfonyl chloride, also known as 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride, is used in peptide synthesis . It is used as a reagent to introduce the acid labile arginine side-chain protection Pmc .

2. Anti-proliferative Agents

- Application Summary : Novel coumarin-6-sulfonamides, which can be synthesized using Chroman-6-sulfonyl chloride, have been studied as apoptotic anti-proliferative agents . These compounds have shown inhibitory activity towards the proliferation of three cancer cell lines; HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and Caco-2 (colon cancer) .

- Methods of Application : The compounds were synthesized and their growth inhibitory activity was evaluated in vitro . Specific experimental procedures and technical details are not provided in the source.

- Results or Outcomes : Compounds 13a and 15a emerged as the most active members against HepG2 cells (IC50 3.48±0.28 and 5.03±0.39mM, respectively) . These compounds were able to induce apoptosis in HepG2 cells, as assured by the upregulation of the Bax and downregulation of the Bcl-2, besides boosting caspase-3 levels .

3. Photocatalytic Synthesis

- Application Summary : Chroman-6-sulfonyl chloride can be used in the photocatalytic synthesis of sulfonyl chlorides from arenediazonium salts . This process is carried out under mild conditions (visible light irradiation, room temperature) with 50−95% yields .

- Methods of Application : The method involves the use of a heterogeneous transition metal-free material, a type of carbon nitride photocatalyst, potassium poly(heptazine imide), to produce sulfonyl chlorides from arenediazonium salts .

- Results or Outcomes : The method is suitable for the synthesis of both electron-rich and electron-deficient compounds, and it shows high tolerance toward different functional groups (halides, ester, nitro, cyano groups) .

4. Electrophilic Aromatic Substitution

- Application Summary : Chroman-6-sulfonyl chloride can be used in electrophilic aromatic substitution reactions . This procedure has an advantage over direct sulfonation in that sulfonyl chlorides usually are soluble in organic solvents and may be easily separated from the reaction mixture .

- Results or Outcomes : The sulfonyl chloride is a more useful intermediate than the sulfonic acid, but can be converted to the acid by hydrolysis if desired .

5. Photocatalytic Coupling

- Application Summary : Chroman-6-sulfonyl chloride is used as a source of alkyl and aryl radicals in photocatalytic coupling reactions . This application is particularly useful in functional group protection or activation of unreactive sites .

6. Synthesis of Sulfonyl Derivatives

Safety And Hazards

properties

IUPAC Name |

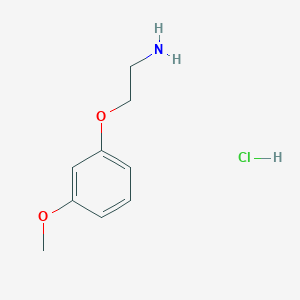

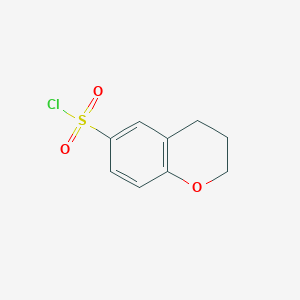

3,4-dihydro-2H-chromene-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWYZRQBPOAOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)S(=O)(=O)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640593 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-6-sulfonyl chloride | |

CAS RN |

946409-11-6 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-bromophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B1371765.png)

![1-ethyl-N-[(oxolan-2-yl)methyl]piperidin-4-amine](/img/structure/B1371772.png)